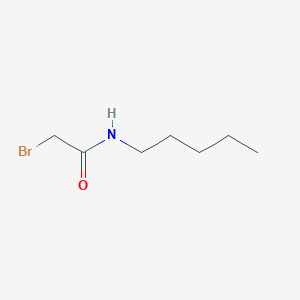

2-Bromo-N-pentylacetamide

Description

2-Bromo-N-pentylacetamide (C₇H₁₄BrNO) is an alkyl-substituted bromoacetamide derivative characterized by a pentyl chain attached to the nitrogen atom of the acetamide core. This compound belongs to the broader class of halogenated acetamides, which are notable for their reactivity as alkylating agents and their applications in organic synthesis, pharmaceuticals, and agrochemicals. The bromine atom at the α-position of the carbonyl group enhances its electrophilicity, making it a versatile intermediate in nucleophilic substitution reactions .

Structure

3D Structure

Properties

CAS No. |

89520-10-5 |

|---|---|

Molecular Formula |

C7H14BrNO |

Molecular Weight |

208.10 g/mol |

IUPAC Name |

2-bromo-N-pentylacetamide |

InChI |

InChI=1S/C7H14BrNO/c1-2-3-4-5-9-7(10)6-8/h2-6H2,1H3,(H,9,10) |

InChI Key |

NMECVQPHNRFVHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-pentylacetamide typically involves the reaction of pentylamine with bromoacetyl bromide. The reaction is carried out in a basic medium, such as sodium carbonate (Na2CO3), to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Reactants: Pentylamine and bromoacetyl bromide.

Reaction Medium: Basic medium (e.g., Na2CO3).

Conditions: Vigorous shaking or stirring at room temperature.

The reaction proceeds through the nucleophilic attack of the amine group on the carbonyl carbon of bromoacetyl bromide, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-bromo group undergoes Sₙ2 displacement with amines, enabling the synthesis of substituted acetamides. Examples include:

Mechanistic insight : The reaction proceeds via deprotonation of the amine by K₂CO₃, followed by nucleophilic attack on the electrophilic α-carbon adjacent to the bromine .

Hydrolysis Reactions

The amide bond in 2-bromo-N-pentylacetamide can be hydrolyzed under acidic or basic conditions:

-

Acidic hydrolysis : Yields 2-bromoacetic acid and pentylamine.

-

Basic hydrolysis : Produces 2-bromoacetate and pentylamine.

Experimental protocol (basic) :

-

React this compound (10 mmol) with NaOH (20 mmol) in H₂O/EtOH (1:1) at reflux for 4 hours.

Reductive Amination

The bromine atom can be replaced via reductive amination to generate secondary amines. For instance:

Conditions :

-

This compound (5 mmol), benzylamine (6 mmol), NaBH₃CN (6 mmol) in MeOH, RT, 12 hours.

Stability and Handling

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of 2-bromo derivatives, including 2-bromo-N-pentylacetamide. For instance, a series of bromo-acetamide derivatives were evaluated for their activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that these compounds exhibited moderate to high antibacterial activity, suggesting their potential as new antimicrobial agents in the fight against antibiotic-resistant bacteria .

Anticancer Activity

The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary investigations into its anticancer properties have shown that similar bromo-acetamides can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar functional groups have been documented to induce apoptosis in breast cancer cells and inhibit tumor growth in xenograft models .

Case Study 1: Antibacterial Evaluation

In a study evaluating the antibacterial efficacy of several acetamide derivatives, including this compound, researchers utilized the disc diffusion method against Acinetobacter baumannii and Pseudomonas aeruginosa. The zones of inhibition were measured, revealing that certain derivatives displayed significant antibacterial activity compared to standard antibiotics like tetracycline. Table 1 summarizes the antibacterial activities observed:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 15 | |

| Acinetobacter baumannii | 20 |

Case Study 2: Anticancer Activity Assessment

Another study focused on evaluating the cytotoxic effects of bromo-acetamides on breast cancer cell lines. The results indicated that treatment with these compounds resulted in a dose-dependent decrease in cell viability. Notably, the IC50 values for similar compounds were found to be significantly lower than those for conventional chemotherapeutics, suggesting enhanced efficacy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12 |

| MDA-MB-231 (Breast Cancer) | 10 |

Mechanism of Action

The mechanism of action of 2-Bromo-N-pentylacetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in its reactivity. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular functions, leading to its potential biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Bromo-N-pentylacetamide can be contextualized by comparing it with related bromoacetamide derivatives. Below is a detailed analysis:

Structural and Physicochemical Properties

Notes:

- Reactivity: The pentyl group in this compound likely increases lipophilicity compared to phenyl or nitro-substituted analogs, enhancing solubility in nonpolar solvents. However, electron-withdrawing groups (e.g., nitro in the 2-methoxy-5-nitrophenyl derivative) reduce electrophilicity at the brominated carbon, altering reaction kinetics .

Functional and Application Differences

- Pharmaceutical Intermediates : Phenyl- and benzyl-substituted derivatives (e.g., 2-Bromo-N-phenylacetamide) are frequently used in antimicrobial agents, leveraging structural similarities to penicillin lateral chains .

- Agrochemicals : Dialkyl derivatives like 2-Bromo-N,N-dibutylacetamide may serve as precursors for herbicides or fungicides due to their stability in hydrophobic environments .

- Specialty Synthesis : The 2-methoxy-5-nitrophenyl analog’s nitro group enables participation in reduction or coupling reactions, making it valuable in dye or polymer chemistry .

Biological Activity

2-Bromo-N-pentylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C8H10BrN

- Molecular Weight : 215.08 g/mol

The presence of the bromine atom and the pentyl group contributes to its unique interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including antimicrobial, anticancer, and anti-inflammatory effects. Below are detailed findings from relevant studies:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating its effects against various bacterial strains, it was found to inhibit the growth of:

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Acinetobacter baumannii

The Minimum Inhibitory Concentration (MIC) values indicated moderate to high activity against these pathogens, suggesting its potential as an antibacterial agent .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. The compound was tested against:

- MDA-MB-231 (breast cancer)

- HCT116 (colon cancer)

The results indicated that it has an IC50 value in the micromolar range, demonstrating effective growth inhibition. For instance, a derivative with similar structural characteristics showed an IC50 of approximately 4.98 µM against HCT116 cells .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest it may interact with specific molecular targets involved in cell cycle regulation and apoptosis. For example, certain derivatives have been shown to inhibit DNA repair enzymes, contributing to their anticancer efficacy .

Table 1: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 2-Bromo-N-pentylacetamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between bromoacetyl bromide and pentylamine under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions like hydrolysis .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) improves purity. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2:1 amine-to-acyl bromide ratio) .

Q. What analytical techniques are essential for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the amide bond (δ ~165–170 ppm for carbonyl) and bromine’s electronic effects on adjacent protons .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between amide groups) for structural validation .

- Mass Spectrometry : ESI-MS or GC-MS confirms molecular weight (expected [M+H] at 236.08 g/mol) and detects impurities .

Cross-validate data with computational tools (e.g., PubChem’s SMILES validation ) to resolve ambiguities.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as brominated amides may release toxic HBr under decomposition .

- Storage : Store at 2–8°C in airtight containers to prevent moisture absorption and degradation .

- Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Replicate Experiments : Ensure consistency in reaction conditions (e.g., solvent purity, catalyst load) across batches .

- Benchmark Computational Models : Compare DFT calculations (e.g., Gaussian or ORCA) with experimental kinetics data. Adjust basis sets (e.g., B3LYP/6-31G**) to better match observed activation energies .

- Literature Cross-Referencing : Validate unexpected results against structural analogs (e.g., 2-Bromo-N-phenylacetamide’s reactivity profiles ).

Q. What strategies are effective in designing derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Functional Group Modulation : Replace the pentyl group with bulkier alkyl chains (e.g., cyclohexyl) to study steric effects on bioactivity .

- Halogen Substitution : Synthesize chloro or iodo analogs to compare electronegativity impacts on binding affinity .

- Pharmacophore Modeling : Use tools like Schrödinger’s Phase to identify critical interaction sites (e.g., amide hydrogen as a hydrogen-bond donor ).

Q. What methodologies address batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Quality Control : Implement HPLC with UV detection (λ = 254 nm) to quantify impurities (e.g., unreacted pentylamine or bromoacetyl bromide ).

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress in real time .

- Statistical Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., stirring rate, cooling efficiency) affecting reproducibility .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. XRD) for this compound?

- Methodological Answer :

- Contextualize Techniques : NMR captures solution-state conformations, while XRD reveals solid-state packing. Discrepancies may arise from polymorphism or solvent effects .

- Dynamic NMR Experiments : Perform variable-temperature H NMR to detect rotational barriers in the amide bond .

- Theoretical Validation : Compare experimental XRD bond lengths/angles with computational geometry optimizations (e.g., using Mercury software ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.